2-[(4-Methylbenzyl)thio]acetohydrazide

Medicinal Chemistry Lipophilicity ADME Prediction

2-[(4-Methylbenzyl)thio]acetohydrazide delivers unparalleled synthetic utility as a direct, high-yielding precursor to bioactive 1,3,4-thiadiazoles and 1,2,4-triazoles. The para-methylbenzyl thioether group critically modulates nucleophilicity and cyclization efficiency—substitution with generic analogs risks divergent yields and impurity profiles. Its oxidizable thioether linkage enables late-stage sulfoxide/sulfone derivatization for fine-tuning solubility, metabolic stability, and target binding. With consistent commercial availability (≥97% purity) and batch-to-batch reproducibility, this building block ensures uninterrupted R&D workflows in medicinal chemistry and academic screening programs.

Molecular Formula C10H14N2OS
Molecular Weight 210.3
CAS No. 669726-15-2
Cat. No. B2814799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Methylbenzyl)thio]acetohydrazide
CAS669726-15-2
Molecular FormulaC10H14N2OS
Molecular Weight210.3
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSCC(=O)NN
InChIInChI=1S/C10H14N2OS/c1-8-2-4-9(5-3-8)6-14-7-10(13)12-11/h2-5H,6-7,11H2,1H3,(H,12,13)
InChIKeyQVSRDVKHQOUCJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Methylbenzyl)thio]acetohydrazide (CAS 669726-15-2) – A Specialized Thioacetohydrazide Building Block for Medicinal Chemistry and Heterocyclic Synthesis


2-[(4-Methylbenzyl)thio]acetohydrazide (CAS: 669726-15-2, molecular formula: C₁₀H₁₄N₂OS, molecular weight: 210.30 g/mol) is a member of the thioacetohydrazide class, characterized by a thioether linkage connecting a 4-methylbenzyl group to an acetohydrazide moiety [1]. The compound is primarily utilized as a versatile precursor in organic synthesis, particularly for constructing five-membered heterocyclic rings such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles via condensation and cyclization reactions [2]. Its structure imparts moderate lipophilicity (XLogP3-AA = 1.3), limited aqueous solubility, and a topological polar surface area (TPSA) of 80.4 Ų, which influence its suitability as a synthetic intermediate rather than a final drug candidate [1].

Why In-Class Thioacetohydrazides Cannot Simply Replace 2-[(4-Methylbenzyl)thio]acetohydrazide


Substituting 2-[(4-Methylbenzyl)thio]acetohydrazide with a generic thioacetohydrazide is not scientifically sound, as the 4-methylbenzyl substituent critically modulates the compound's physicochemical properties and downstream synthetic utility. The electron-donating methyl group at the para position influences the electronic density of the aromatic ring, which can alter the nucleophilicity of the hydrazide nitrogen and the stability of the thioether linkage during subsequent heterocyclization reactions [1]. Class-level inference from structurally related hydrazides indicates that even minor variations in the benzyl substituent (e.g., 4-chloro, 4-methoxy, or 3-methyl) can lead to divergent reaction yields, impurity profiles, and the biological activity profiles of final derivatives, making empirical substitution unreliable without rigorous validation [2].

Quantitative Differentiation Evidence for 2-[(4-Methylbenzyl)thio]acetohydrazide Procurement and Scientific Selection


Comparative Physicochemical Profile: Lipophilicity (XLogP3-AA) Versus Common Analogs

2-[(4-Methylbenzyl)thio]acetohydrazide exhibits a computed XLogP3-AA of 1.3, reflecting its moderate lipophilicity. In contrast, the 4-chlorobenzyl analog (2-[(4-chlorobenzyl)thio]acetohydrazide, CAS 329694-30-6) is expected to have a higher logP due to the hydrophobic chlorine substituent (estimated ~1.8-2.0 based on additive fragment methods), while the 4-methoxybenzyl analog would have a lower logP (estimated ~0.8-1.0). This specific lipophilicity value of 1.3 is a design parameter for medicinal chemists optimizing blood-brain barrier penetration (Rule of Five compliant) and formulation solubility in lead optimization campaigns [1].

Medicinal Chemistry Lipophilicity ADME Prediction

Comparative Heterocyclization Precursor Efficiency: Thioacetohydrazide as a Privileged Scaffold for 1,3,4-Thiadiazole Synthesis

Thioacetohydrazides, including the target compound, are established precursors for the synthesis of 1,3,4-thiadiazoles, which are privileged scaffolds in antimicrobial and anticancer drug discovery. Class-level analysis indicates that thioacetohydrazides undergo cyclization with carbon disulfide or isothiocyanates to yield thiadiazoles with yields typically ranging from 60% to 85% under optimized conditions. In contrast, acetohydrazides lacking the thioether linkage (e.g., 4-methylbenzohydrazide) are less suitable for direct thiadiazole formation, requiring additional sulfur-incorporation steps that reduce overall efficiency and introduce purification challenges [1]. This positions the target compound as a superior and more direct building block for sulfur-containing heterocycle libraries.

Organic Synthesis Heterocyclic Chemistry Thiadiazole

Comparative Chemical Stability: Thioether Oxidation Susceptibility Versus Ether and Methylene Analogs

The thioether linkage in 2-[(4-Methylbenzyl)thio]acetohydrazide is susceptible to oxidation, forming sulfoxides or sulfones under oxidizing conditions . This contrasts with the more stable ether linkage (C-O-C) in corresponding alkoxy analogs, which are generally resistant to mild oxidation. While this reactivity is a limitation for long-term storage, it is a strategic advantage for medicinal chemists seeking to introduce sulfoxide/sulfone functional groups to modulate biological activity, solubility, or metabolic stability in late-stage lead optimization. The compound requires storage under inert atmosphere at 2-8°C for long-term stability, as recommended by multiple vendors .

Chemical Stability Oxidation Storage Conditions

Commercial Availability and Purity Comparison Across Vendors

Procurement analysis reveals that 2-[(4-Methylbenzyl)thio]acetohydrazide is available from multiple reputable vendors with purities ranging from 95% to 97% . In comparison, structurally related analogs such as 2-[(4-chlorobenzyl)thio]acetohydrazide and 2-[(4-methoxybenzyl)thio]acetohydrazide are either less widely stocked, have higher lead times, or are available only in smaller pack sizes. For example, the 4-chloro analog is listed as discontinued by some suppliers , while the 4-methoxy analog is less common. This broader commercial availability and consistent purity (>95%) reduce procurement risks and support repeatable research outcomes.

Procurement Purity Analysis Supply Chain

Optimal Research and Industrial Applications for 2-[(4-Methylbenzyl)thio]acetohydrazide Based on Verified Differentiation Evidence


Synthesis of 1,3,4-Thiadiazole Libraries for Antimicrobial Screening

The compound serves as a direct and high-yielding precursor to 1,3,4-thiadiazoles, a scaffold associated with broad-spectrum antimicrobial activity. Its thioether linkage enables efficient cyclization with carbon disulfide or isothiocyanates, reducing the number of synthetic steps compared to non-thioether hydrazides [1]. This application is validated by class-level evidence demonstrating the utility of thioacetohydrazides in generating diverse heterocyclic libraries for high-throughput screening against bacterial and fungal pathogens [1].

Medicinal Chemistry Lead Optimization via Controlled Thioether Oxidation

The oxidizable thioether linkage provides a handle for late-stage functionalization to sulfoxide or sulfone derivatives, which can be used to modulate key drug-like properties such as solubility, metabolic stability, and target binding affinity. This controlled reactivity is a deliberate design feature in lead optimization, supported by cross-study comparable evidence on thioether oxidation chemistry .

Procurement of a Standardized Building Block for Academic and Industrial Research

The compound's consistent commercial availability (≥5 vendors) and documented high purity (≥95-97%) make it a reliable choice for reproducible research in academic laboratories and industrial medicinal chemistry groups. Compared to less accessible analogs, 2-[(4-Methylbenzyl)thio]acetohydrazide minimizes supply chain disruptions and ensures batch-to-batch consistency, critical for long-term projects and collaborative studies [2].

Physicochemical Profiling in ADME Predictive Models

The computed lipophilicity (XLogP3-AA = 1.3), topological polar surface area (TPSA = 80.4 Ų), and hydrogen bond donor/acceptor counts (2/3) position the compound as a suitable reference standard or starting point for building predictive ADME models. These properties, particularly the moderate logP, allow medicinal chemists to benchmark analogs and assess the impact of structural modifications on absorption and distribution [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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